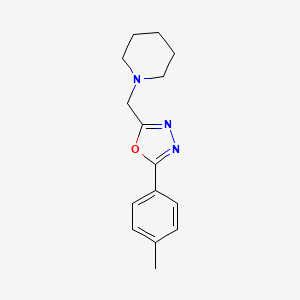
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and has been synthesized using different methods.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. MPPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the GABAergic system, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MPPO has also been shown to have anticonvulsant activity, reducing the severity and frequency of seizures in animal models of epilepsy. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, relatively low toxicity, and ease of synthesis. However, there are also some limitations to its use. MPPO is relatively unstable and can degrade over time, making it difficult to store and transport. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a novel anti-inflammatory and analgesic agent. Studies are needed to determine its effectiveness in animal models of various inflammatory conditions and to investigate its safety and tolerability in humans.
Conclusion
In conclusion, 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties. MPPO has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials.
合成方法
The synthesis of 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can be achieved using various methods. One of the most common methods is the reaction of 4-methylbenzohydrazide with 1-(chloromethyl)-4-methylpiperidine hydrochloride in the presence of triethylamine and acetonitrile. This reaction results in the formation of MPPO with a yield of 70-80%.
科学研究应用
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties. MPPO has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(4-methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-7-13(8-6-12)15-17-16-14(19-15)11-18-9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXQBXJGCRABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
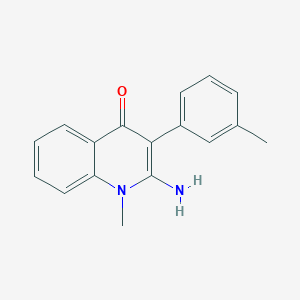
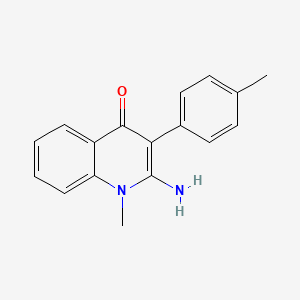
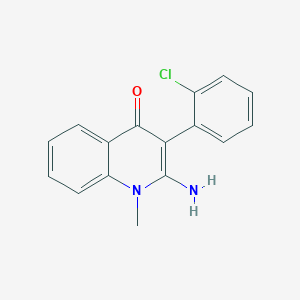
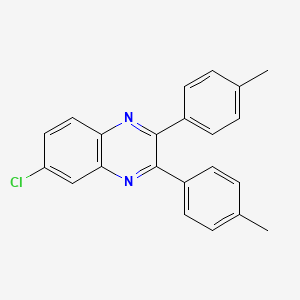

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)